molecular formula C20H20N2O4S B11055964 6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B11055964
M. Wt: 384.5 g/mol
InChI Key: BFVGWQALLHTNCS-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a pyrroloquinoline core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline structure. For example, starting from a quinoline derivative, a cyclization reaction can be induced using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is typically introduced via a nucleophilic substitution reaction, where the intermediate is reacted with 2-phenoxyethyl bromide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share a similar quinoline core but differ in their functional groups and biological activities.

    Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonamide groups but differ in their overall structure and applications.

Uniqueness

The uniqueness of 6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide lies in its combination of functional groups and its specific structural features. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

9-methyl-11-oxo-N-(2-phenoxyethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-6-sulfonamide

InChI

InChI=1S/C20H20N2O4S/c1-14-11-19(23)22-9-7-15-12-17(13-18(14)20(15)22)27(24,25)21-8-10-26-16-5-3-2-4-6-16/h2-6,11-13,21H,7-10H2,1H3

InChI Key

BFVGWQALLHTNCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NCCOC4=CC=CC=C4

Origin of Product

United States

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